Carbonate de guaïacol

Vue d'ensemble

Description

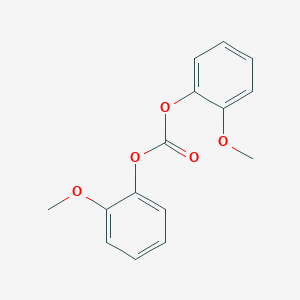

Guaiacol carbonate is a member of methoxybenzenes.

Applications De Recherche Scientifique

Production industrielle de Guaïacol

Le guaïacol est un produit chimique important utilisé dans la production industrielle de divers produits . La O-méthylation du catéchol avec le carbonate de diméthyle est une méthode efficace pour la production industrielle de guaïacol . Les catalyseurs à base d'aluminophosphate (APO) sont utilisés dans un système à flux continu pour produire du guaïacol .

Synthèse de produits chimiques fins

Le guaïacol est un intermédiaire important dans la production de produits chimiques fins, en particulier pour la synthèse de la vanilline . Traditionnellement, le guaïacol est préparé en phase liquide en utilisant le sulfate de diméthyle ou les halogénures d'alkyle comme agents méthylant et l'hydroxyde de sodium comme catalyseur homogène .

Recherche sur les catalyseurs

La préparation du guaïacol à partir du catéchol a été un axe de recherche sur les catalyseurs. Le développement de catalyseurs à haute activité, à longue durée de vie à basse température et de technologies de régénération rapides sont des moyens efficaces pour réaliser l'industrialisation de la synthèse du guaïacol à partir du catéchol .

Composé modèle de bio-huile

Le guaïacol est l'un des composés modèles les plus étudiés de la bio-huile . Le produit d'hydrodésoxydation du guaïacol, le cyclohexane, est un intermédiaire chimique polyvalent avec une large gamme d'applications dans l'industrie, telles que les additifs pour l'essence .

Synthèse d'arômes et de parfums

Le guaïacol est un intermédiaire important pour la synthèse d'épices et de parfums synthétiques . Il est extrait de choses naturelles, de la fermentation biologique et de méthodes de synthèse chimique

Mécanisme D'action

Target of Action

The primary target of Guaiacol, a component of Guaiacol Carbonate, is Serum Albumin . It is also known to interact with reactive oxygen radicals . Guaiacol is used as a reducing co-substrate for COX reactions .

Mode of Action

Guaiacol is thought to have disinfectant properties and is used as an expectorant . It is also used in traditional dental pulp sedation . Guaiacol has the property of inducing cell proliferation and is a potent scavenger of reactive oxygen radicals . Its radical scavenging activity may be associated with its effect on cell proliferation .

Biochemical Pathways

Guaiacol’s antifungal effects may be attributed to its capability to cause damage to the cell membrane by disrupting Ca 2+ transport channels . It displays activity against deoxynivalenol (DON) production by modulating the oxidative response in Fusarium graminearum .

Pharmacokinetics

In rats, Guaiacol is rapidly absorbed, being present in the blood 5 minutes after oral administration, and reaching its peak plasma concentration in about 10 minutes . .

Result of Action

The molecular and cellular effects of Guaiacol’s action include inducing cell proliferation and scavenging reactive oxygen radicals . This radical scavenging activity may be associated with its effect on cell proliferation . In addition, Guaiacol exerts inhibitory effects against mycelial growth, conidial formation and germination, and deoxynivalenol (DON) biosynthesis in Fusarium graminearum .

Action Environment

Environmental factors can influence the action of Guaiacol. For instance, under environmental stress, Guaiacol Peroxidase activity is boosted . .

Analyse Biochimique

Biochemical Properties

Biochemical assays have shown that Guaiacol carbonate lowers basal and glucose 6-phosphate–stimulated glycogen synthase (GYS) activity . It also increases inactivating GYS1 phosphorylation and phosphorylation of the master activator of catabolism, AMP-dependent protein kinase .

Cellular Effects

It is known that Guaiacol carbonate influences cell function by modulating enzyme activity and protein phosphorylation .

Molecular Mechanism

At the molecular level, Guaiacol carbonate exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Propriétés

IUPAC Name |

bis(2-methoxyphenyl) carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O5/c1-17-11-7-3-5-9-13(11)19-15(16)20-14-10-6-4-8-12(14)18-2/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORUJFMPWKPVXLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OC(=O)OC2=CC=CC=C2OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3046405 | |

| Record name | Guaiacol carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

553-17-3 | |

| Record name | Phenol, 2-methoxy-, carbonate (2:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=553-17-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Guaiacol carbonate [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000553173 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GUAIACOL CARBONATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37138 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | GUAIACOL CARBONATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3798 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Guaiacol carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(2-methoxyphenyl) carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.214 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GUAIACOL CARBONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q71XPQ6R29 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

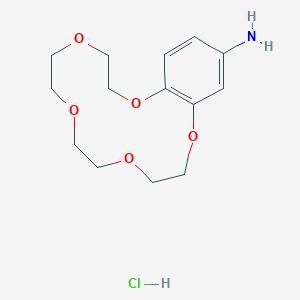

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Guaiacol carbonate exert its effects within the body?

A: Guaiacol carbonate is metabolized into Guaiacol, which acts as an intestinal antiseptic. [, ] It was incorporated into complex formulas aimed at reducing bacterial activity in the gut. []

Q2: What is the chemical structure of Guaiacol carbonate?

A: Guaiacol carbonate, also known as carbonic acid bis(2-methoxyphenyl) ester, has the molecular formula C15H14O5. []

Q3: Were there concerns about the use of Guaiacol carbonate in early treatments?

A: Yes, some early research questioned the dosage and frequency of administration of Guaiacol carbonate in treatments for typhoid fever. [] This highlights the importance of carefully evaluating the risk-benefit profile of any compound, even those with a history of use.

Q4: Has Guaiacol carbonate been compared to other compounds in research?

A: Yes, a study compared Guaiacol carbonate to acetylsalicylic acid and a combination of bromexine, acetylsalicylic acid, and codeine phosphate for treating bronchial inflammatory disorders. [] While the specifics of the study are limited in this abstract, comparative research is crucial for understanding a compound's potential advantages and disadvantages.

Q5: Are there any safety concerns associated with Guaiacol carbonate?

A5: While Guaiacol carbonate has been explored for various applications, it's important to note that even compounds with a history of use can have safety considerations. Always consult the latest safety data sheets and relevant research before working with this compound.

Q6: What are the limitations of the available research on Guaiacol carbonate?

A: Much of the research available on Guaiacol carbonate is historical and may not reflect current scientific understanding or methodologies. [, , , , , , , , , , ] Further research is needed to fully elucidate its mechanisms of action, potential applications, and safety profile.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-benzylsulfanylethyl)-2-[3-(1H-imidazol-5-yl)propyl]guanidine](/img/structure/B34882.png)

![Pyrido[2,3-e]pyrrolo[1,2-a]pyrazin-6(5H)-one](/img/structure/B34905.png)

![4-[(3,4-Difluorobenzoyl)amino]-5-[3-methoxypropyl(pentyl)amino]-5-oxopentanoic acid](/img/structure/B34906.png)